molecular formula C13H18N2O4S B2461377 Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 955775-14-1

Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No.: B2461377
CAS No.: 955775-14-1
M. Wt: 298.36
InChI Key: YADHXYXDPBIUMZ-UHFFFAOYSA-N
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Description

Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a methylsulfonyl group and an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation of the quinoline ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Carbamate Formation: The final step involves the reaction of the methylsulfonyl-substituted quinoline with ethyl chloroformate to form the ethyl carbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate can be compared with other quinoline derivatives to highlight its uniqueness:

    Similar Compounds: Other quinoline derivatives include chloroquine, quinine, and quinacrine, which are known for their antimalarial and antimicrobial activities.

    Uniqueness: The presence of the methylsulfonyl and ethyl carbamate groups in Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate imparts unique chemical and biological properties, making it distinct from other quinoline derivatives.

Properties

IUPAC Name

ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-19-13(16)14-11-7-6-10-5-4-8-15(12(10)9-11)20(2,17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADHXYXDPBIUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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